molecular formula C7H6N4O2S B12909626 5-(2-Amino-1,3-thiazol-4-yl)pyrimidine-2,4(1H,3H)-dione CAS No. 7597-80-0

5-(2-Amino-1,3-thiazol-4-yl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B12909626
CAS No.: 7597-80-0
M. Wt: 210.22 g/mol
InChI Key: MLTJOKBLCBPJGR-UHFFFAOYSA-N
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Description

5-(2-Aminothiazol-4-yl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that contains both a thiazole and a pyrimidine ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Aminothiazol-4-yl)pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiazole with a pyrimidine derivative under specific conditions. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to increase yield and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-(2-Aminothiazol-4-yl)pyrimidine-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the thiazole ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

5-(2-Aminothiazol-4-yl)pyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Investigated for its potential therapeutic effects, including antibacterial, antifungal, and anticancer activities.

    Industry: Used in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-Aminothiazol-4-yl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: A simpler thiazole derivative with similar biological activities.

    Pyrimidine-2,4-dione: A pyrimidine derivative with potential biological activities.

Uniqueness

5-(2-Aminothiazol-4-yl)pyrimidine-2,4(1H,3H)-dione is unique due to the combination of the thiazole and pyrimidine rings, which can result in enhanced biological activities and a broader range of applications compared to its individual components.

Properties

CAS No.

7597-80-0

Molecular Formula

C7H6N4O2S

Molecular Weight

210.22 g/mol

IUPAC Name

5-(2-amino-1,3-thiazol-4-yl)-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C7H6N4O2S/c8-6-10-4(2-14-6)3-1-9-7(13)11-5(3)12/h1-2H,(H2,8,10)(H2,9,11,12,13)

InChI Key

MLTJOKBLCBPJGR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC(=O)N1)C2=CSC(=N2)N

Origin of Product

United States

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